molecular formula C8H8Cl3N3O4S2 B1682463 Trichlormethiazide CAS No. 133-67-5

Trichlormethiazide

Numéro de catalogue B1682463
Numéro CAS: 133-67-5
Poids moléculaire: 380.7 g/mol
Clé InChI: LMJSLTNSBFUCMU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Structure Analysis

The molecular formula of Trichlormethiazide is C8H8Cl3N3O4S2 . The stereo-electronic properties of the molecular structure of the most stable conformers of Trichlormethiazide were studied using DFT/B3LYP-6-311++G (d, p) together with LANL2DZ methodology .


Chemical Reactions Analysis

Trichlormethiazide works by inhibiting Na+/Cl- ion reabsorption from the distal tubules of the kidneys . In addition, trichlormethiazide increases the excretion of potassium .


Physical And Chemical Properties Analysis

Trichlormethiazide has a molecular weight of 380.656 . Its density is 1.7±0.1 g/cm3 . The boiling point is 631.3±65.0 °C at 760 mmHg . The melting point is 248-250ºC .

Applications De Recherche Scientifique

Treatment of Hypertension

Trichlormethiazide is frequently used for treating hypertension . It is a thiazide diuretic, which helps to lower blood pressure by removing extra fluid in the body and causing blood vessels to relax and widen .

Management of Edema

Trichlormethiazide is also used in the treatment of edema, including that associated with heart failure . Edema is a condition characterized by an excess of watery fluid collecting in the cavities or tissues of the body.

Adverse Effects Monitoring

Research has been conducted to assess the adverse effects of Trichlormethiazide, focusing on serum electrolyte and uric acid levels . The study showed adverse effects of decreased serum potassium and increased serum uric acid with Trichlormethiazide treatment .

Dose Optimization

Studies suggest that a lower dose of Trichlormethiazide may minimize adverse effects such as decreased serum potassium and increased serum uric acid . These findings support the current trend in hypertension therapeutics to shift towards lower doses of thiazides .

Treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD)

Trichlormethiazide has been studied in patients with ADPKD receiving tolvaptan . The study found that Trichlormethiazide may improve tolvaptan tolerability and health-related quality-of-life parameters .

Improvement of Tolvaptan Tolerability

In patients with ADPKD treated with tolvaptan, Trichlormethiazide may improve tolvaptan tolerability . Tolvaptan is a vasopressin V2 receptor antagonist that delays the progression of ADPKD, but some patients discontinue tolvaptan because of severe adverse aquaretic events .

Mécanisme D'action

Target of Action

Trichlormethiazide primarily targets the sodium-chloride cotransporter in the early distal tubule of the kidneys . This cotransporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the body.

Mode of Action

Trichlormethiazide interacts with its target by inhibiting the active reabsorption of chloride and possibly sodium in the ascending loop of Henle . This inhibition subsequently alters electrolyte transfer in the proximal tubule .

Biochemical Pathways

The inhibition of sodium and chloride reabsorption by Trichlormethiazide affects the overall electrolyte balance in the body. This results in an increase in the excretion of sodium, chloride, and water, leading to diuresis . Additionally, Trichlormethiazide also causes loss of potassium and an increase in serum uric acid .

Pharmacokinetics

Trichlormethiazide is variably absorbed from the gastrointestinal tract . It is primarily excreted unchanged in urine , indicating that it undergoes minimal metabolism in the body. The absorption and excretion properties of Trichlormethiazide impact its bioavailability and overall therapeutic effect.

Result of Action

The molecular and cellular effects of Trichlormethiazide’s action include increased diuresis due to the excretion of sodium, chloride, and water . This leads to a decrease in fluid volume in the body, which can help in conditions like edema and hypertension .

Action Environment

The action, efficacy, and stability of Trichlormethiazide can be influenced by various environmental factors. For instance, the presence of other medications can affect the action of Trichlormethiazide, as it is known to interact with several other drugs . Additionally, factors such as the patient’s hydration status, kidney function, and electrolyte balance can also influence the drug’s efficacy and stability .

Orientations Futures

While specific future directions for Trichlormethiazide were not found in the search results, it is noted that Trichlormethiazide is being studied for its effects in patients with various conditions. For example, one study investigated the effects of Trichlormethiazide in patients with autosomal dominant polycystic kidney disease receiving tolvaptan .

Propriétés

IUPAC Name

6-chloro-3-(dichloromethyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl3N3O4S2/c9-3-1-4-6(2-5(3)19(12,15)16)20(17,18)14-8(13-4)7(10)11/h1-2,7-8,13-14H,(H2,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJSLTNSBFUCMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl3N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023699
Record name Trichlormethiazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Trichlormethiazide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015156
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

@ 25 °C: 0.8 MG/ML IN WATER; 21 MG/ML IN ETHANOL; 60 MG/ML IN METHANOL, 1 G SOL IN ABOUT 10 ML ACETONE, 50 ML ALCOHOL, 5000 ML CHLOROFORM, 4.15e-01 g/L
Record name Trichlormethiazide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01021
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TRICHLORMETHIAZIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3406
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Trichlormethiazide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015156
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Trichlormethiazide seemingly appears to inhibit the active reabsorption of chloride in the ascending loop of Henle. Additionally, it may also do the same for sodium. These actions subsequently alter electrolyte transfer in the proximal tubule. This results in excretion of sodium, chloride, and water and, hence, diuresis. As a diuretic, Trichloromethiazide inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, resulting in an increase in the excretion of sodium, chloride, and water. Thiazides like Trichloromethiazide also inhibit sodium ion transport across the renal tubular epithelium through binding to the thiazide sensitive sodium-chloride transporter. This results in an increase in potassium excretion via the sodium-potassium exchange mechanism. The antihypertensive mechanism of Trichloromethiazide is less well understood although it may be mediated through its action on carbonic anhydrases in the smooth muscle or through its action on the large-conductance calcium-activated potassium (KCa) channel, also found in the smooth muscle., ...BENZOTHIADIAZIDES HAVE DIRECT EFFECT ON RENAL TUBULAR TRANSPORT OF SODIUM & CHLORIDE...INDEPENDENT OF ANY EFFECT ON CARBONIC ANHYDRASE. /THIAZIDE DIURETICS/, THIAZIDES INHIBIT REABSORPTION OF SODIUM &...CHLORIDE IN DISTAL SEGMENT. ... AS CLASS...HAVE IMPORTANT ACTION ON EXCRETION OF POTASSIUM THAT RESULTS FROM INCR SECRETION OF CATION BY DISTAL TUBULE. ... GLOMERULAR FILTRATION RATE MAY BE REDUCED BY THIAZIDES, PARTICULARLY WITH IV ADMIN FOR EXPTL PURPOSES. /THIAZIDE DIURETICS/, ...MAY DECR EXCRETION OF URIC ACID IN MAN, THUS INCR ITS CONCN IN PLASMA. HYPERURICEMIC EFFECT RESULTS PRIMARILY FROM INHIBITION OF TUBULAR SECRETION OF URATE. ... UNLIKE MOST OTHER NATRIURETIC AGENTS...DECR RENAL EXCRETION OF CALCIUM RELATIVE TO THAT OF SODIUM... /ENHANCE/ EXCRETION OF MAGNESIUM... /THIAZIDE DIURETICS/, NATURE OF CHEM INTERACTION BETWEEN THIAZIDES & SPECIFIC RENAL RECEPTORS RESPONSIBLE FOR CHLORURETIC EFFECT IS NOT KNOWN; NO CRITICAL ENZYMATIC REACTIONS HAVE BEEN IDENTIFIED. /THIAZIDE DIURETICS/, For more Mechanism of Action (Complete) data for TRICHLORMETHIAZIDE (11 total), please visit the HSDB record page.
Record name Trichlormethiazide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01021
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TRICHLORMETHIAZIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3406
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Trichlormethiazide

Color/Form

CRYSTALS FROM METHANOL + ACETONE + WATER, WHITE, CRYSTALLINE POWDER

CAS RN

133-67-5
Record name Trichlormethiazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trichlormethiazide [USP:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trichlormethiazide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01021
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name trichlormethiazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757368
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name trichlormethiazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61560
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3-(dichloromethyl)-3,4-dihydro-, 1,1-dioxide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trichlormethiazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichlormethiazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.654
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRICHLORMETHIAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q58C92TUN0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRICHLORMETHIAZIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3406
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Trichlormethiazide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015156
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trichlormethiazide
Reactant of Route 2
Reactant of Route 2
Trichlormethiazide
Reactant of Route 3
Trichlormethiazide
Reactant of Route 4
Trichlormethiazide
Reactant of Route 5
Trichlormethiazide
Reactant of Route 6
Trichlormethiazide

Q & A

Q1: What is the primary mechanism of action of trichlormethiazide?

A: Trichlormethiazide exerts its diuretic effect by inhibiting the sodium-chloride cotransporter located on the luminal side of the distal convoluted tubule in the kidneys. [] This action reduces sodium reabsorption, leading to increased excretion of sodium, chloride, and water in the urine. [, ]

Q2: Does the time of administration influence the diuretic effect of trichlormethiazide?

A: Yes, studies in rats have demonstrated that trichlormethiazide exhibits a chronopharmacological profile. Its diuretic effects are more pronounced when administered during the rats' sleep period (corresponding to 1200 hrs in a standard light-dark cycle) compared to their active period (2400 hrs). [, , ] This difference is attributed to variations in urinary excretion of the drug and potentially altered tissue sensitivity at different times of the day. [, , ] Similar chronopharmacological properties have been observed in humans, where evening administration leads to a greater diuretic effect compared to morning administration. []

Q3: How does trichlormethiazide affect blood pressure in hypertensive individuals?

A: Trichlormethiazide, like other thiazide diuretics, lowers blood pressure primarily through its diuretic action, which reduces plasma volume. [, , , , ] Long-term use may also involve additional mechanisms, such as a reduction in peripheral vascular resistance. [, , , , ]

Q4: Can trichlormethiazide impact nitric oxide synthase activity in the kidneys?

A: Research in deoxycorticosterone acetate-salt hypertensive rats suggests that trichlormethiazide can increase nitric oxide production in the kidneys. [] This effect is linked to an increase in the immunoreactivity of brain-type nitric oxide synthase (NOS) in the macula densa. [] In the same study, trichlormethiazide showed a greater improvement in renal damage compared to captopril, suggesting a potential protective effect on the kidneys. []

Q5: What spectroscopic techniques are useful for characterizing trichlormethiazide?

A: Fourier transform Raman and Infrared spectroscopy are valuable tools for analyzing the vibrational modes and structural features of trichlormethiazide. [] These techniques allow for the identification of characteristic peaks corresponding to specific functional groups within the molecule. [] Surface-enhanced Raman scattering (SERS) analysis has also been employed to study the adsorption behavior of trichlormethiazide on gold nanoparticles. []

Q6: Does trichlormethiazide exhibit any catalytic properties?

A6: Trichlormethiazide is primarily recognized for its pharmacological activity as a diuretic and antihypertensive agent. There is no evidence in the provided research to suggest it possesses any notable catalytic properties.

Q7: Have computational chemistry methods been employed in research related to trichlormethiazide?

A: Yes, density functional theory (DFT) calculations have been utilized to investigate the electronic structure, stability, and binding interactions of trichlormethiazide, both in its free form and when adsorbed on gold nanoparticles. [] These calculations contribute to a deeper understanding of the molecule's properties and potential behavior in various environments.

Q8: What are the SHE (Safety, Health, and Environment) considerations associated with trichlormethiazide?

A8: The provided articles primarily center on the pharmacological effects and potential clinical implications of trichlormethiazide. Specific information regarding SHE regulations, manufacturing practices, and environmental impact is not covered in these studies.

Q9: How is trichlormethiazide absorbed, distributed, metabolized, and excreted in the body?

A: While the research articles do not provide a detailed analysis of trichlormethiazide's pharmacokinetic profile, they indicate that it is orally active and its diuretic effects are influenced by its urinary excretion rate. [, , ] Further studies would be needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) properties.

Q10: Are there specific drug delivery strategies being explored to enhance the targeting or efficacy of trichlormethiazide?

A10: The research articles do not discuss specific drug delivery systems for trichlormethiazide. Current research on drug delivery often focuses on improving the therapeutic index of medications by enhancing their targeting to specific tissues or cells, thereby minimizing off-target effects.

Q11: What analytical techniques are commonly used for the detection and quantification of trichlormethiazide?

A: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying trichlormethiazide levels, particularly in biological samples like urine. [] This method allows for sensitive and specific measurement of the drug, aiding in pharmacokinetic and pharmacodynamic studies.

Q12: What is known about the environmental impact and degradation of trichlormethiazide?

A12: The provided research primarily focuses on the pharmacological and clinical aspects of trichlormethiazide. Information regarding its environmental fate, persistence, or potential ecotoxicological effects is not addressed in these studies.

Q13: What are the essential aspects of analytical method validation for trichlormethiazide analysis?

A13: Validating analytical methods for drug analysis, such as HPLC for trichlormethiazide, involves establishing key parameters like accuracy, precision, specificity, linearity, range, robustness, and stability. These measures ensure the reliability and reproducibility of the analytical data generated.

Q14: What quality control measures are typically implemented during the development and manufacturing of trichlormethiazide?

A14: While the provided articles do not detail specific quality control procedures for trichlormethiazide, it's important to emphasize that pharmaceutical manufacturing adheres to strict good manufacturing practices (GMP) to ensure the identity, purity, strength, and quality of drug products.

Q15: What are the alternative diuretic options available and how do they compare to trichlormethiazide?

A: Numerous other diuretics are available, categorized by their mechanism of action (e.g., loop diuretics, potassium-sparing diuretics). The choice of diuretic depends on factors like the indication, patient characteristics, and potential side effects. [, , , , ] Consulting clinical guidelines and pharmacology resources is essential for making informed treatment decisions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.